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Abstract
PF-04217903 is a potent and highly selective, orally bioavailable, ATP-competitive small-

molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met signaling pathway,

when dysregulated, is a critical driver in the progression of numerous human cancers by

promoting tumor growth, invasion, and metastasis.[1] Developed to target this oncogenic

pathway, PF-04217903 has demonstrated remarkable selectivity, being over 1,000-fold more

selective for c-Met than for a panel of more than 150 other kinases.[1] This high selectivity

makes it a valuable research tool for understanding c-Met signaling and a promising candidate

for targeted cancer therapy. This guide provides a comprehensive overview of the discovery,

synthesis, mechanism of action, and preclinical characterization of PF-04217903, complete

with quantitative data and detailed experimental protocols.

Discovery and Synthesis
Lead Discovery and Optimization
The development of PF-04217903 began with a high-throughput screening (HTS) campaign

that identified an oxindole hydrazide compound with a unique binding mode and high selectivity

for c-Met.[1] However, this initial lead compound was found to be chemically and metabolically

unstable.
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Through a structure-based drug design approach, the labile oxindole hydrazide core was

replaced with a more stable triazolopyrazine scaffold.[1] This modification successfully

preserved the key binding interactions with the c-Met kinase domain while significantly

improving the compound's pharmaceutical properties. Subsequent medicinal chemistry efforts

focused on lead optimization to enhance potency, selectivity, and pharmacokinetic

characteristics, ultimately leading to the identification of 2-(4-(3-(quinolin-6-ylmethyl)-3H-[4][5]

[6]triazolo[4,5-b]pyrazin-5-yl)-1H-pyrazol-1-yl)ethan-1-ol, which was designated as PF-

04217903.[1]

Synthesis of PF-04217903
A detailed, step-by-step synthesis protocol for PF-04217903 is not publicly available in the

provided search results. However, the synthesis of 2-(4-(3-(quinolin-6-ylmethyl)-3H-[4][5]

[6]triazolo[4,5-b]pyrazin-5-yl)-1H-pyrazol-1-yl)ethan-1-ol involves a multi-step process that

begins with the construction of the core triazolopyrazine scaffold, followed by the coupling of

the pyrazole and quinoline moieties. The primary literature outlines the specific reaction

conditions, which involve standard organic chemistry transformations.[4]

Mechanism of Action
PF-04217903 acts as an ATP-competitive inhibitor by binding to the kinase domain of the c-Met

receptor.[1][2] The binding of the natural ligand, hepatocyte growth factor (HGF), to the

extracellular domain of c-Met induces receptor dimerization and autophosphorylation of critical

tyrosine residues within its cytoplasmic kinase domain. This phosphorylation event initiates a

cascade of downstream signaling pathways, including the PI3K/Akt and RAS/MAPK pathways,

which are crucial for cell proliferation, survival, migration, and invasion.[6] PF-04217903

prevents this initial autophosphorylation, thereby blocking all subsequent downstream

signaling.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.mdpi.com/1420-3049/27/9/2775
https://www.benchchem.com/pdf/The_Discovery_and_Synthesis_of_PF_04217903_A_Selective_c_Met_Kinase_Inhibitor.pdf
https://www.medchemexpress.com/PF-04217903.html
https://pubmed.ncbi.nlm.nih.gov/22389468/
https://www.mdpi.com/1420-3049/27/9/2775
https://www.benchchem.com/pdf/The_Discovery_and_Synthesis_of_PF_04217903_A_Selective_c_Met_Kinase_Inhibitor.pdf
https://www.medchemexpress.com/PF-04217903.html
https://pubmed.ncbi.nlm.nih.gov/22389468/
https://www.benchchem.com/pdf/The_Discovery_and_Synthesis_of_PF_04217903_A_Selective_c_Met_Kinase_Inhibitor.pdf
https://www.mdpi.com/1420-3049/27/9/2775
https://patents.google.com/patent/US9187473B2/en
https://pubmed.ncbi.nlm.nih.gov/22389468/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space

Cell Membrane

Intracellular Space

HGF

c-Met

Binds

P

Autophosphorylation

PF-04217903

Inhibits

ATP

PI3K RAS

Akt

Survival

RAF

MEK

ERK

Proliferation Invasion

Click to download full resolution via product page

Figure 1: c-Met signaling pathway and inhibition by PF-04217903.
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Quantitative Data Summary
The following tables summarize key quantitative data for PF-04217903, demonstrating its

potency and efficacy in various preclinical models.

Table 1: In Vitro Inhibitory Activity of PF-04217903
Parameter Cell Line/Target Value (IC50/Ki)

c-Met Kinase Inhibition (Ki) Recombinant Human c-Met 4.8 nM[2]

c-Met Phosphorylation A549 cells 4.8 nM

c-Met Phosphorylation HUVECs 4.6 nM

Cell Proliferation GTL-16 (MET amplified) 12 nM[2]

Cell Proliferation NCI-H1993 (MET amplified) 30 nM[2]

Cell Survival HUVEC 12 nM

Apoptosis GTL-16 31 nM[2]

Apoptosis HUVEC 7 nM

Matrigel Invasion NCI-H441 7 - 12.5 nM[2]

Matrigel Invasion HT29 7 - 12.5 nM[2]

Matrigel Invasion HUVEC 27 nM

Table 2: In Vivo Antitumor Efficacy of PF-04217903
Tumor Model Dosing Tumor Growth Inhibition

U87MG (HGF/c-Met autocrine

loop)
10 mg/kg, oral, daily 68%

U87MG (HGF/c-Met autocrine

loop)
30 mg/kg, oral, daily 84%

HT29 (high c-Met expression) - 38% - 46%[6]

HT29 (with RON shRNA) - 77%[6]
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Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.

Cellular c-Met Phosphorylation ELISA
This assay quantifies the level of c-Met phosphorylation within intact cells.

1. Seed cells in 96-well plate 2. Treat with PF-04217903 3. Stimulate with HGF (if needed) 4. Lyse cells 5. Add lysate to antibody-coated plate 6. Add detection antibody (anti-phospho-tyrosine) 7. Add HRP-conjugated secondary antibody 8. Add substrate and measure absorbance

Click to download full resolution via product page

Figure 2: Workflow for Cellular c-Met Phosphorylation ELISA.

Protocol:

Cell Seeding: Seed tumor cells (e.g., A549, GTL-16) in 96-well plates at a density of 1 x 104

to 5 x 104 cells per well and allow them to adhere overnight.

Treatment: Replace the growth medium with serum-free medium. Add serial dilutions of PF-

04217903 to the wells and incubate for 1 hour at 37°C.

HGF Stimulation (for non-constitutively active cell lines): Add HGF to a final concentration of

20-40 ng/mL and incubate for an additional 20 minutes.

Lysis: Wash the cells once with ice-cold HBSS containing 1 mM Na3VO4. Lyse the cells

using a suitable lysis buffer containing protease and phosphatase inhibitors.

ELISA:

Use a capture ELISA kit with plates pre-coated with an anti-c-Met antibody.

Add the cell lysates to the wells and incubate overnight at 4°C.

Wash the wells and add a detection antibody specific for phosphorylated tyrosine

residues.
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After another incubation and wash step, add an HRP-conjugated secondary antibody.

Finally, add a substrate solution and measure the absorbance at the appropriate

wavelength using a microplate reader.

Cell Proliferation (MTT) Assay
This colorimetric assay measures cell viability and proliferation.

Protocol:

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in

100 µL of culture medium.[5]

Incubation: Incubate for 6 to 24 hours to allow for cell attachment and recovery.[5]

Treatment: Add various concentrations of PF-04217903 to the wells.

MTT Addition: After the desired treatment period (e.g., 72 hours), add 10 µL of MTT reagent

(5 mg/mL in PBS) to each well.[5]

Incubation: Incubate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[5]

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization

solution) to each well.[5]

Incubation: Leave the plate at room temperature in the dark for 2 hours to allow for complete

solubilization of the formazan crystals.[5]

Absorbance Reading: Record the absorbance at 570 nm using a microplate reader.[5]

Matrigel Invasion Assay
This assay assesses the invasive potential of cancer cells.

1. Coat transwell inserts with Matrigel 2. Seed serum-starved cells in the upper chamber 3. Add chemoattractant to the lower chamber 4. Incubate for 24-48 hours 5. Remove non-invading cells 6. Fix and stain invading cells 7. Count stained cells
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Figure 3: Workflow for Matrigel Invasion Assay.

Protocol:

Insert Preparation: Coat the upper surface of transwell inserts (8 µm pore size) with a thin

layer of Matrigel and allow it to solidify at 37°C for at least 1 hour.

Cell Preparation: Culture cells to ~80% confluency, then serum-starve them overnight. On

the day of the assay, harvest the cells and resuspend them in serum-free medium.

Cell Seeding: Add the cell suspension (containing various concentrations of PF-04217903) to

the upper chamber of the Matrigel-coated inserts.

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower

chamber.

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

Cell Removal: After incubation, remove the non-invading cells from the upper surface of the

insert with a cotton swab.

Fixation and Staining: Fix the invading cells on the lower surface of the insert with a suitable

fixative (e.g., methanol) and then stain with a solution such as 0.1% crystal violet.

Quantification: Count the number of stained, invaded cells in several random microscopic

fields and calculate the average.

Western Blot Analysis of c-Met Signaling
This technique is used to detect changes in the phosphorylation status of c-Met and its

downstream signaling proteins.

Protocol:

Cell Treatment and Lysis: Treat cells with PF-04217903 and/or HGF as required. Lyse the

cells in a buffer containing protease and phosphatase inhibitors.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1679679?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protein Quantification: Determine the protein concentration of each lysate using a standard

protein assay (e.g., BCA assay).

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride

(PVDF) membrane.

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum

albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody

binding.

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for

total c-Met, phospho-c-Met, and downstream signaling proteins (e.g., Akt, p-Akt, Erk, p-Erk)

overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and then incubate with an appropriate

HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: After further washing, detect the protein bands using an enhanced

chemiluminescence (ECL) substrate and an imaging system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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